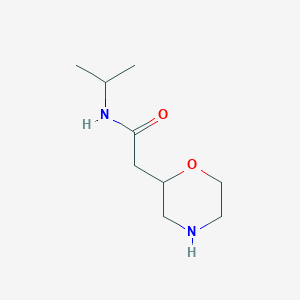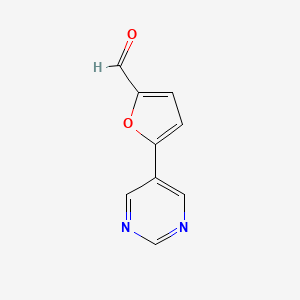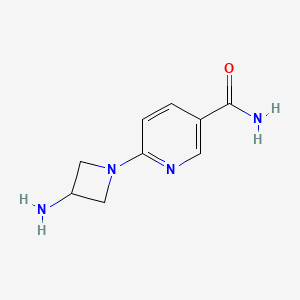
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with an azetidine ring and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Coupling with Pyridine Derivative: The azetidine ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring or the amide group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Reduced derivatives of the pyridine ring or amide group.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is considered for use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid
- 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylate
Uniqueness
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both an azetidine ring and an amide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H12N4O |
|---|---|
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
6-(3-aminoazetidin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N4O/c10-7-4-13(5-7)8-2-1-6(3-12-8)9(11)14/h1-3,7H,4-5,10H2,(H2,11,14) |
InChI-Schlüssel |
KFADUQUKJOUYMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC=C(C=C2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)

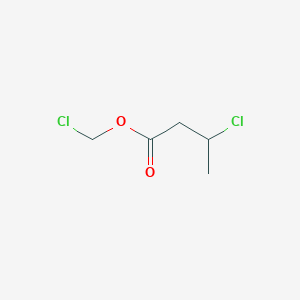



![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)

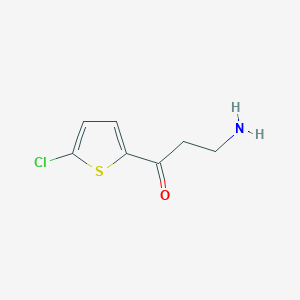

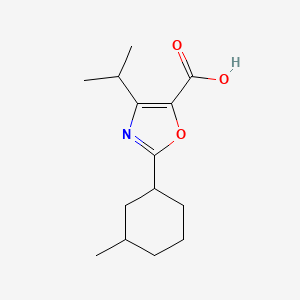
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)
